(2S)-1-tert-Butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate

Description

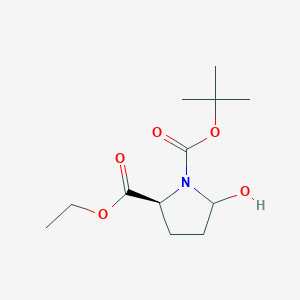

(2S)-1-tert-Butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by:

- Molecular formula: C₁₂H₂₁NO₅

- Molecular weight: 259 Da .

- Structural features: A five-membered pyrrolidine ring with a hydroxyl group at position 5, a tert-butyl ester at position 1, and an ethyl ester at position 2. The (2S) configuration confers stereochemical specificity, making it valuable in asymmetric synthesis .

- Physicochemical properties: LogP = 0.54 (indicating moderate lipophilicity), polar surface area = 76 Ų (suggesting hydrogen-bonding capacity), and one hydrogen bond donor .

This compound is typically synthesized via esterification or hydroxylation of pyrrolidine precursors under inert conditions (e.g., CH₂Cl₂, N₂ atmosphere), as seen in analogous syntheses . It serves as a key intermediate in pharmaceuticals, particularly for chiral drug candidates.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBCMUBWXIBWMU-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(N1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2S)-1-tert-Butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl, ethyl, and hydroxyl groups. Common synthetic routes may involve the use of protecting groups, selective functionalization, and purification techniques to obtain the desired product with high purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure efficiency and yield.

Chemical Reactions Analysis

(2S)-1-tert-Butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2S)-1-tert-Butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate is in the field of medicinal chemistry. Its structural features allow it to interact with biological systems effectively. Research indicates that derivatives of pyrrolidine compounds can exhibit significant pharmacological activities, including:

- Anticonvulsant Properties : Studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, potentially leading to the development of new anticonvulsant medications.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Organic Synthesis

In organic synthesis, this compound serves as an important building block for more complex molecules. Its utility includes:

- Synthesis of Chiral Compounds : The presence of stereocenters in this compound facilitates the synthesis of chiral intermediates that are crucial in pharmaceutical development.

- Reagent in Chemical Reactions : It can act as a reagent in various reactions such as esterification and amidation processes, expanding its applicability in synthetic organic chemistry.

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives for their anticonvulsant activity. Among these, this compound demonstrated notable efficacy in reducing seizure frequency in animal models. The mechanism was attributed to its action on GABAergic pathways.

Case Study 2: Neuroprotection

Research conducted at a prominent university explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function, suggesting potential therapeutic applications in Alzheimer's disease.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant and neuroprotective properties | New drug development for neurological disorders |

| Organic Synthesis | Building block for chiral compounds | Facilitates synthesis of complex pharmaceuticals |

| Neuroprotection | Protects neurons from oxidative stress | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of (2S)-1-tert-Butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between the target compound and its analogues:

Biological Activity

(2S)-1-tert-Butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate, with CAS number 194594-23-5, is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological relevance.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 259.30 g/mol. Its structure features a pyrrolidine ring with two carboxylate groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO5 |

| Molecular Weight | 259.30 g/mol |

| CAS Number | 194594-23-5 |

| Density | N/A |

| Boiling Point | N/A |

Research indicates that this compound exhibits inhibitory activity on the Alanine‐Serine‐Cysteine Transporter 2 (ASCT2), a sodium-dependent transporter responsible for amino acid homeostasis in tissues. Inhibition of ASCT2 can affect metabolic pathways and cellular proliferation, particularly in cancer cells .

Case Studies

-

Inhibition of ASCT2 : A study demonstrated that this compound acts as a competitive inhibitor of ASCT2. The compound showed a dose-dependent inhibition of glutamine transport in proteoliposomes, confirming its role as an ASCT2 inhibitor with an IC50 value of approximately 10 μM .

Study Focus Result ASCT2 Inhibition Competitive inhibitor; IC50 = 10 μM Cell Proliferation Assay Inhibited viability in MCF-7 and LnCaP cells - Cancer Cell Lines : In vitro assays revealed that this compound inhibited cell viability in various cancer cell lines including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (breast cancer) in a time and dose-dependent manner .

Pharmacological Relevance

The ability of this compound to inhibit ASCT2 suggests potential applications in cancer therapy, where modulation of amino acid transport can influence tumor growth and survival. Further research is warranted to explore its therapeutic efficacy and safety profile.

Q & A

Q. How can researchers optimize the synthesis of (2S)-1-tert-butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate to ensure stereochemical purity?

- Methodological Answer : Stereochemical control during synthesis requires anhydrous conditions (e.g., CH₂Cl₂ under N₂) and careful selection of protecting groups. For example, tert-butyl and ethyl esters are commonly used to stabilize intermediates . Chiral chromatography or enzymatic resolution can separate diastereomers, while ¹H/¹³C NMR and polarimetry validate enantiomeric excess. Monitoring reaction progress via TLC or HPLC ensures minimal racemization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store the compound in a sealed container under inert gas (e.g., N₂) at 2–8°C to avoid degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular weight and functional groups. IR spectroscopy identifies hydroxyl and carbonyl stretches (e.g., ~3400 cm⁻¹ for -OH, ~1720 cm⁻¹ for esters). Purity (>95%) is validated via HPLC with UV detection at 210–254 nm. Melting point analysis and X-ray crystallography provide additional structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in torsional bond angles?

- Methodological Answer : Use SHELXTL or similar software to refine X-ray diffraction data, focusing on residual electron density maps to correct atomic positions. Compare experimental bond lengths and angles with DFT-optimized geometries to identify outliers. For torsional discrepancies (e.g., pyrrolidine ring puckering), analyze hyperconjugative interactions using Natural Bond Orbital (NBO) theory .

Q. What strategies mitigate diastereomer formation during the introduction of the 5-hydroxy group?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic hydroxylation) to enhance stereoselectivity. Protecting the hydroxyl group with a benzyl or tert-butyldimethylsilyl (TBS) moiety early in the synthesis reduces unwanted side reactions. Kinetic resolution via chiral auxiliaries (e.g., Evans oxazolidinones) can further isolate the desired diastereomer .

Q. How do steric and electronic effects influence the reactivity of the tert-butyl and ethyl ester groups in downstream functionalization?

- Methodological Answer : The bulky tert-butyl group provides steric protection to the pyrrolidine nitrogen, directing electrophilic attacks to the ethyl ester. Computational modeling (e.g., DFT) predicts charge distribution, guiding selective hydrolysis or aminolysis. Experimentally, monitor reactivity using ¹H NMR titrations with deuterated solvents to track ester cleavage kinetics .

Q. What are the best practices for interpreting conflicting NMR data in hydroxylated pyrrolidine derivatives?

- Methodological Answer : Assign peaks using 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For exchangeable protons (e.g., -OH), use deuterium exchange or variable-temperature NMR. If solvent effects obscure data, compare spectra in CDCl₃ vs. DMSO-d₆. Cross-validate with X-ray structures to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.